N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-6-4-11(5-7-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQCJCNRLAVGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities.
Mode of Action
The presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus and an amide linkage within the molecule can be considered as a useful template for antitumor activity.
Biochemical Pathways
Thiazoles are known to play a role in various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s solubility may influence its bioavailability.
Biological Activity
N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring , a methoxyphenyl moiety , and a furan-2-carboxamide structure. Its synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitutions. The methoxy group can be introduced through various synthetic routes, often utilizing transition metal catalysts for cyclopropanation reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have suggested that this compound could possess anticancer properties, particularly against breast cancer and other malignancies. The thiazole moiety is known to interact with specific cellular targets involved in cancer progression. For example, it may inhibit enzymes critical for tumor growth or induce apoptosis in cancer cells .
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Growth inhibition |
| Anticancer | Cancer cell lines | Induction of apoptosis |
The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes within cells. The thiazole ring plays a crucial role in these interactions, potentially leading to the inhibition of key signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
